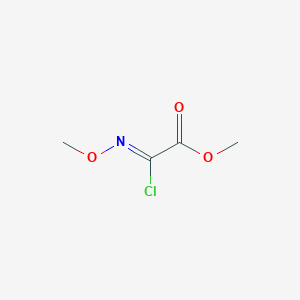
2-(2-Hydroxymethylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxymethylphenyl)nicotinic acid, also known as 2-HMPA, is a synthetic compound used in various scientific research applications. It is a derivative of nicotinic acid, a naturally occurring compound found in many plants, animals, and microorganisms. It is commonly used in biochemical and physiological research due to its high solubility in water and its ability to interact with proteins and other molecules.
Mecanismo De Acción
2-(2-Hydroxymethylphenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acid receptor, which is found in many tissues and organs. When it binds to this receptor, it triggers a cascade of biochemical reactions that lead to the release of various hormones and other compounds. These hormones and compounds then act on cells and tissues, causing a variety of physiological effects.
Biochemical and Physiological Effects
2-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in many physiological processes. It has also been shown to reduce inflammation, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been shown to stimulate the release of hormones, such as insulin, and to increase glucose uptake in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Hydroxymethylphenyl)nicotinic acid, 95% has several advantages and limitations when used in lab experiments. One advantage is that it is highly soluble in water, making it easy to use in a variety of solutions. Additionally, it is relatively stable and has a long shelf-life. However, it is not very potent, so large doses may be required for certain experiments. Additionally, it can be toxic in high doses, so it should be used with caution.
Direcciones Futuras
There are several potential future directions for research involving 2-(2-Hydroxymethylphenyl)nicotinic acid, 95%. One potential area of research is the development of new synthetic methods for the production of 2-(2-Hydroxymethylphenyl)nicotinic acid, 95%. Additionally, further research into the biochemical and physiological effects of 2-(2-Hydroxymethylphenyl)nicotinic acid, 95% could lead to the development of new drugs or treatments. Additionally, further research into the mechanism of action of 2-(2-Hydroxymethylphenyl)nicotinic acid, 95% could lead to a better understanding of how it works and how it can be used in various applications. Finally, further research into the safety and toxicity of 2-(2-Hydroxymethylphenyl)nicotinic acid, 95% could lead to new safety protocols for its use in lab experiments.
Métodos De Síntesis
2-(2-Hydroxymethylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and 2-hydroxymethylphenol. This is typically done through a reaction between nicotinic acid and 2-hydroxymethylphenol in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction takes place at a temperature of around 140°C, and the resulting product is a white, crystalline solid.
Aplicaciones Científicas De Investigación
2-(2-Hydroxymethylphenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It is commonly used as a substrate in enzyme assays, as it is a good source of energy for the enzyme. It is also used in studies of protein-protein interactions, as it can bind to both proteins and other molecules. Additionally, it has been used to study the effects of hormones and other biochemical compounds on cells and tissues.
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHRNILVQIPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599306 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-57-9 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)



